molecular formula C23H16O8 B3177291 5'-Methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid CAS No. 1433189-28-6

5'-Methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid

Cat. No.: B3177291
CAS No.: 1433189-28-6
M. Wt: 420.4 g/mol
InChI Key: OIKMFVSIENQCFU-UHFFFAOYSA-N
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Description

5'-Methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid is a useful research compound. Its molecular formula is C23H16O8 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Temperature Sensing in Microelectronics

Lanthanide metal-organic frameworks (LnMOFs) synthesized using substituent-group-modifying tetracarboxylate ligands (similar in structure to 5'-Methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid) have been explored for temperature sensing in microelectronics. These frameworks exhibit luminescent properties with temperature dependence, making them suitable for in-situ monitoring and temperature measurement in electronic devices (Liu et al., 2021).

Magnetic Properties in Coordination Polymers

The reaction of similar tetracarboxylate ligands with transition metal cations has led to the creation of coordination polymers with distinct magnetic properties. These materials have potential applications in magnetic storage and other technologies requiring controlled magnetic interactions (Lv et al., 2014).

Catalytic and Biomedical Applications

Metal-organic frameworks (MOFs) incorporating similar ligands have shown potential in catalysis, such as in Knoevenagel condensation reactions, and in biomedical applications. For example, certain MOFs have been studied for their inhibitory activity on scar tissue hyperplasia by modulating the VEGF signaling pathway (Deng et al., 2020).

Dye and Lanthanide Adsorption

Anionic indium-organic frameworks with different substituents, akin to this compound, have been found effective for dye adsorption and lanthanide adsorption. These properties could be utilized in environmental remediation and resource recovery (Gao et al., 2019).

Drug Delivery Systems

Research has shown that certain Zn(II) metal-organic frameworks based on similar tetracarboxylate ligands can be used as drug carriers. These frameworks facilitate controlled drug release, which is crucial in the development of advanced drug delivery systems (Ma et al., 2017).

Gas Separation and Therapeutic Applications

MOFs constructed using tetracarboxylate ligands have demonstrated potential in gas separation, specifically in the selective adsorption of C2H2 from C2H2/CO2 mixtures. Furthermore, they have been explored for therapeutic applications, such as in the treatment of postpartum hemorrhage by affecting prothrombin activity (Yang et al., 2020).

Uranyl Carboxylates for Luminescence Applications

Uranyl carboxylates synthesized from similar ligands exhibit unique luminescent properties, which can be utilized in various luminescence-based applications (Hou & Tang, 2020).

Cryogenic Temperature Sensing

Tetracarboxylate-based LnMOFs have been developed for cryogenic temperature sensing. These frameworks show a linear response to temperature changes and high relative sensitivity in cryogenic environments, essential for applications in low-temperature physics and engineering (Zhao et al., 2018).

Mechanism of Action

Target of Action

It has been used in the synthesis of a zirconium-based metal–organic framework (zr-mof), known as jlu-mof50 . This MOF exhibits excellent chemical stability and high porosity .

Mode of Action

The compound interacts with its targets by forming a stable structure within the Zr-MOF. The high porosity of the MOF allows for a commendable trapping capacity and an adsorption rate . The compound’s interaction with its targets results in a structure that exhibits excellent luminescence properties .

Biochemical Pathways

The compound’s role in the formation of the zr-mof suggests it may influence pathways related to adsorption and luminescence .

Pharmacokinetics

Its use in the synthesis of the zr-mof suggests it has properties conducive to forming stable, porous structures .

Result of Action

The molecular and cellular effects of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid’s action are primarily observed in its contribution to the formation of the Zr-MOF. The resulting MOF exhibits high porosity, excellent luminescence, and a commendable trapping capacity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid. For instance, the Zr-MOF synthesized using this compound exhibits excellent chemical stability in both acidic and alkaline aqueous solutions . This suggests that the compound’s action and stability may be influenced by the pH of its environment.

Properties

IUPAC Name

5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O8/c1-11-2-12(14-5-16(20(24)25)9-17(6-14)21(26)27)4-13(3-11)15-7-18(22(28)29)10-19(8-15)23(30)31/h2-10H,1H3,(H,24,25)(H,26,27)(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKMFVSIENQCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-Methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid

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